N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy, methyl, and sulfonyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2-methoxy-5-methylbenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Sulfonyl Group:
Coupling Reaction: The final step is a coupling reaction where the sulfonylated benzamide is reacted with N-methylsulfonylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methyl-N-[(2-methylphenyl)methyl]benzamide
- N-(2-Methoxy-5-methylphenyl)dodecanamide
- N-(2-Methoxy-5-methylphenyl)thiourea
Uniqueness
N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-17-9-14-22(29-2)21(15-17)24-23(26)19-12-10-18(11-13-19)16-25(30(3,27)28)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLAUTYSDDCSGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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